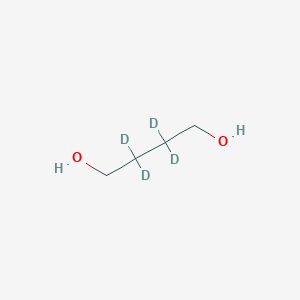
1,4-丁二醇-2,2,3,3-d4
描述
1,4-Butanediol-2,2,3,3-d4 is a deuterium-labeled organic compound that is one of four stable isomers of butanediol . It is a primary alcohol often used in synthesis or as an industrial solvent . It can also be used as a standard for analysis .
Molecular Structure Analysis
The molecular formula of 1,4-Butanediol-2,2,3,3-d4 is HOCH2(CD2)2CH2OH . Its molecular weight is 94.15 . The structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
Its refractive index n20/D is 1.4452 (lit.) . It has a boiling point of 230°C (lit.) and a melting point of 16°C (lit.) . Its density is 1.062 g/mL at 25°C .
科学研究应用
Synthetic Intermediates
1,4-Butanediol-2,2,3,3-d4 is a deuterium-labeled compound that serves as a crucial synthetic intermediate in organic chemistry . Its incorporation into other molecules allows for the study of reaction mechanisms and the synthesis of more complex molecules. This is particularly useful in pharmaceutical research where isotopic labeling is used to track the fate of drugs within biological systems.
Industrial Solvent
Due to its primary alcohol structure, this compound is often used as an industrial solvent . It can dissolve a variety of substances, making it valuable for processes that require a stable, non-reactive medium, such as in the purification of pharmaceuticals or in the preparation of specialty coatings.
Standard for Analysis
In analytical chemistry, 1,4-Butanediol-2,2,3,3-d4 can be used as a standard for calibrating instruments and validating methods . Its stable isotopic composition ensures accuracy and precision in quantitative analysis, which is essential for research that demands high levels of reproducibility.
Microbial Metabolism Research
Research has shown that certain strains of Pseudomonas putida can metabolize 1,4-Butanediol as a carbon source . Studying the metabolic pathways involved can provide insights into microbial ecology and the potential for biotechnological applications, such as bio-upcycling of plastic monomers.
Deuterated Pharmaceuticals
The deuterium labeling of 1,4-Butanediol-2,2,3,3-d4 makes it a valuable reagent in the development of deuterated pharmaceuticals . These modified drugs can have altered metabolic profiles, potentially leading to improved efficacy or reduced toxicity.
安全和危害
作用机制
Target of Action
1,4-Butanediol-2,2,3,3-d4 primarily targets several enzymes in the human body. These include Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biochemical processes, including protein glycosylation, lipid metabolism, and inflammation response.
Mode of Action
It is believed to interact with its target enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in .
Biochemical Pathways
1,4-Butanediol-2,2,3,3-d4 is involved in several biochemical pathways. It is initially oxidized to 4-hydroxybutyrate , a process in which dehydrogenase enzymes play an essential role . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways:
Pharmacokinetics
It is known that the compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1,4-Butanediol-2,2,3,3-d4’s action are largely dependent on the specific biochemical pathways it influences. For instance, its involvement in lipid metabolism could potentially influence cell membrane composition and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol-2,2,3,3-d4. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target enzymes .
属性
IUPAC Name |
2,2,3,3-tetradeuteriobutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481004 | |
| Record name | 1,4-Butanediol-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38274-25-8 | |
| Record name | 1,4-Butanediol-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38274-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,4-Butanediol-2,2,3,3-d4 useful in mass spectrometry analysis?
A1: 1,4-Butanediol-2,2,3,3-d4 is a deuterated form of 1,4-butanediol, meaning it has deuterium atoms (D) replacing some of the hydrogen atoms (H). This is useful in mass spectrometry because deuterium is heavier than hydrogen, leading to a different mass-to-charge ratio (m/z) for fragment ions. By analyzing the m/z peaks in the mass spectrum, researchers can gain insights into the structure and fragmentation patterns of the original molecule.
Q2: What challenge does the research paper address regarding the use of 1,4-Butanediol-2,2,3,3-d4 in mass spectrometry?
A2: The paper highlights that traditional mass spectrometry methods, relying on "thermal ions," often lead to rearrangement reactions like H/D scrambling in molecules like 1,4-Butanediol-2,2,3,3-d4. [] This scrambling makes it difficult to determine the original positions of deuterium atoms, hindering accurate structural analysis.
Q3: How does the research paper propose to overcome the challenge of H/D scrambling in 1,4-Butanediol-2,2,3,3-d4 analysis?
A3: The paper proposes using mass spectrometry of ions with excess kinetic energy (KE ions). [] KE ions have higher internal energy than thermal ions, making them less prone to rearrangement reactions like H/D scrambling. This allows for more accurate determination of the original deuterium positions in 1,4-Butanediol-2,2,3,3-d4, ultimately leading to more reliable structural information about the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




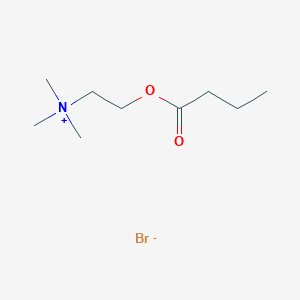


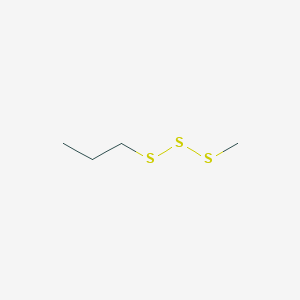
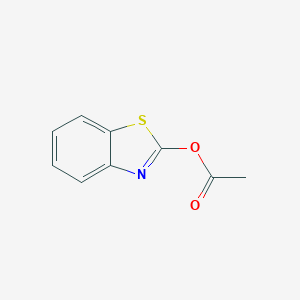


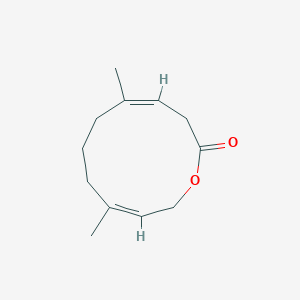



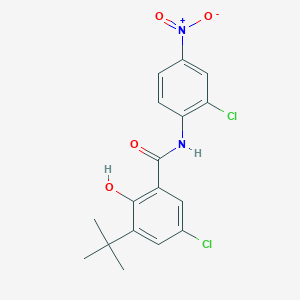
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)